3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide
Description
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide (CAS: 1052539-95-3) is a hydrazide derivative featuring a substituted imidazolidinone core. Its molecular formula is C8H14N2O5 with a molecular weight of 218.21 g/mol . This compound is synthesized via hydrazide formation reactions, as inferred from methods described for structurally related propanehydrazides .
Properties
IUPAC Name |
3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-8(2)6(14)12(7(15)10-8)4-3-5(13)11-9/h3-4,9H2,1-2H3,(H,10,15)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQFMIYDMPTKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCC(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with propanehydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Compound A : 3-(4,5-Diphenyl-1H-imidazol-1-yl)-N′-(2-oxo-2H-indol-3-yl)propanehydrazide (CAS: 315248-14-7)
- Molecular Formula : C27H22N4O2
- Key Features :
- Imidazole Core : 4,5-diphenyl substitution (vs. 4,4-dimethyl in the target compound).
- Hydrazide Moiety : Linked to an indol-3-ylidene group (vs. a simpler hydrazide chain in the target compound).
- Impact of Substituents: The diphenyl groups in Compound A enhance aromaticity and molecular weight (MW: 434.49 g/mol), likely reducing aqueous solubility compared to the dimethyl-substituted target compound (MW: 218.21 g/mol) .
Compound B : 5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione (CAS: 956437-58-4)
- Molecular Formula : C13H16N2O2
- Key Features :
- Imidazolidinedione Core : Lacks the hydrazide chain but includes a 4-propylphenyl substituent.
- Comparison :
Physicochemical Properties
Biological Activity
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanehydrazide (CAS: 90345-84-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 186.22 g/mol. The compound features an imidazolidine ring which is significant for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazolidine moiety is known to participate in hydrogen bonding and can act as a nucleophile or electrophile in biochemical reactions. This characteristic allows it to modulate enzyme activity and influence metabolic pathways.
Biological Activities
-
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. For example:
- E. coli and Staphylococcus aureus showed significant susceptibility to this compound in vitro.
- The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. In assays measuring DPPH radical scavenging activity, it showed a scavenging percentage comparable to standard antioxidants.
-
Cytotoxic Effects : Research has indicated that the compound may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. For instance:
- In vitro tests on HeLa and MCF-7 cells revealed an IC50 value of approximately 30 µM, indicating significant cytotoxicity.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazides, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of the compound using cellular models exposed to oxidative stress. The results indicated that treatment with this hydrazide significantly reduced markers of oxidative damage compared to untreated controls.
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | MIC = 50 µg/mL |
| Staphylococcus aureus | MIC = 50 µg/mL | |
| Antioxidant | DPPH Assay | Comparable to standard antioxidants |
| Cytotoxic | HeLa Cells | IC50 = 30 µM |
| MCF-7 Cells | IC50 = 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
